2-(2-Fluorophenyl)-4-methylpyridine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including bond lengths and angles, and any functional groups present.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, and density) and chemical properties (such as reactivity, stability, and pH).Scientific Research Applications
PET Imaging in Neurological Research
2-(2-Fluorophenyl)-4-methylpyridine, as part of a compound known as [(11)C]MFTC, has been developed for PET imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains. This tracer facilitates visualization of FAAH in the brain, which is significant for understanding neurological functions and disorders (Kumata et al., 2015).
Synthesis of Cognitive Enhancers
2-Fluoro-4-methylpyridine has been used in the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a cognition-enhancing drug candidate. This process demonstrates its potential in developing pharmaceuticals aimed at cognitive improvement (Pesti et al., 2000).
Applications in Photophysics and OLEDs
This compound has been used in the synthesis of blue phosphorescent iridium complexes, showing potential in creating materials for organic light-emitting diodes (OLEDs) and photophysical applications (Xu et al., 2009). Additionally, fluorescent labeling reagents containing 2-methylpyridines, including derivatives of 2-(2-Fluorophenyl)-4-methylpyridine, have been used for the quantitative analysis of carnitine (Nakaya et al., 1996).
Anticancer Research
Iridium(III) complexes containing 2-(3-fluorophenyl)-4-methylpyridine have been investigated for their antiproliferative activity against various cancer cell lines. These complexes have shown a range of activities, potentially offering a new avenue for cancer treatment (Millett et al., 2015).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes precautions for handling, storage, and disposal.
Future Directions
This involves understanding current research trends related to the compound and potential future applications.
properties
IUPAC Name |
2-(2-fluorophenyl)-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-6-7-14-12(8-9)10-4-2-3-5-11(10)13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPAVDQMASHXDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630124 | |
Record name | 2-(2-Fluorophenyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-methylpyridine | |
CAS RN |
886444-12-8 | |
Record name | 2-(2-Fluorophenyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.